3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound featuring a pyrrole ring substituted with a 4-bromophenyl and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would include a 4-bromophenyl ketone and a 2-methylphenyl ketone.
Substitution Reactions: The bromine atom on the 4-bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Propanoic Acid Addition: The propanoic acid moiety can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the 2-methylphenyl ring, forming a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dehalogenated compounds.
Substitution: Products include various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or organic semiconductors, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrole ring can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 3-[5-(4-methylphenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
Uniqueness
The presence of the bromine atom in 3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique candidate for various applications.
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2-methylphenyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-14-4-2-3-5-18(14)22-17(11-13-20(23)24)10-12-19(22)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSWWJBYVKHLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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